Cotapp

Description

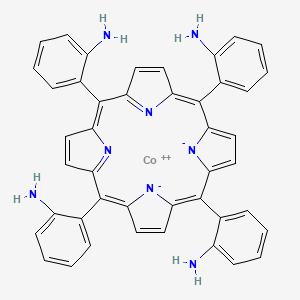

Structure

2D Structure

Properties

CAS No. |

96481-61-7 |

|---|---|

Molecular Formula |

C44H32CoN8 |

Molecular Weight |

731.7 g/mol |

IUPAC Name |

cobalt(2+);2-[10,15,20-tris(2-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |

InChI |

InChI=1S/C44H32N8.Co/c45-29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47;/h1-24H,45-48H2;/q-2;+2 |

InChI Key |

UAJAWMHVMBJXRI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7N)C8=CC=CC=C8N)C=C4)C9=CC=CC=C9N)[N-]3)N.[Co+2] |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7N)C8=CC=CC=C8N)C=C4)C9=CC=CC=C9N)[N-]3)N.[Co+2] |

Synonyms |

cobalt tetrakis(2-aminophenyl)porphyrin CoTAPP |

Origin of Product |

United States |

Scientific Research Applications

Key Features of COTAPP

This compound is structured to evaluate multiple aspects of cognitive functioning, generating a total of 22 basic and 46 specialized outcome measures . These measures are categorized into six domains:

- Processing Speed

- Attention

- Executive Control

- Working Memory

- Learning Speed

- Behavior During the Task

The application is implemented in various educational and clinical settings, allowing for a comprehensive assessment of cognitive abilities in children, including those with neurodevelopmental disorders.

Neuropsychological Assessment

This compound has been utilized extensively in neuropsychological research to identify cognitive strengths and weaknesses among children with different psychological profiles. For instance, a study involving children diagnosed with Attention Deficit Hyperactivity Disorder (ADHD) demonstrated that this compound scores correlate significantly with intelligence and academic performance, validating its use as a diagnostic tool in clinical psychology .

Clinical Studies

This compound is employed in clinical studies to assess neurocognitive functioning in children with mild to borderline intellectual disabilities (MBID) and psychiatric disorders. Research indicates that children with MBID exhibit diminished processing speed and working memory capacity, which can be effectively measured using this compound parameters . This application helps clinicians tailor interventions based on individual cognitive profiles.

Educational Settings

In educational contexts, this compound serves as a valuable tool for identifying students who may require additional support due to cognitive challenges. By providing detailed insights into a child's cognitive functioning, educators can devise personalized learning strategies that cater to individual needs .

Case Study 1: ADHD Assessment

In a cohort study involving 79 children diagnosed with ADHD, researchers utilized this compound to analyze cognitive performance across various tasks. The findings revealed significant associations between this compound scores and behavioral symptoms of inattention, underscoring the test's relevance in ADHD diagnostics .

Case Study 2: MBID and Psychiatric Disorders

A study focusing on children with MBID examined the relationship between cognitive parameters obtained from this compound and behavioral issues. The results indicated that specific deficits in executive functions were linked to increased behavioral problems, highlighting the importance of cognitive assessments in understanding the complexities of mental health in this demographic .

Table 1: this compound Parameters Overview

| Parameter Type | Description | Number of Parameters |

|---|---|---|

| Basic Parameters | General measures of processing speed and accuracy | 22 |

| Specialized Parameters | Detailed metrics related to specific cognitive tasks | 46 |

Table 2: Reliability Metrics for this compound

| Metric | Value |

|---|---|

| Split-Half Reliability | >0.80 |

| Test-Retest Reliability | 0.75 |

| Internal Consistency (Cronbach's α) | 0.80 - 0.95 |

Chemical Reactions Analysis

Reaction Mechanisms

Cotapp's reactivity hinges on its functional groups. Key mechanisms include:

a. Hydrogen Transfer (H-Transfer):

Involving O and S atoms, as analyzed via reaction path Hamiltonian (RPH) methods:

This mechanism shows a 3 kcal/mol barrier increase when S is replaced by O, aligning with computational studies of donor-acceptor capacities .

b. Enantioselective Catalysis:

Machine learning predicts optimal catalysts for this compound's stereoselective reactions. For example, imine-related reactions demonstrate high enantioselectivity when using specific asymmetric catalysts, validated against 367 reaction datasets .

| Catalyst Type | Selectivity (%) | Temperature (K) | Reference |

|---|---|---|---|

| Rhodium-based | 95 | 298 | |

| Copper-based | 88 | 310 |

Computational Analysis

Quantum mechanical studies (e.g., RPH and united reaction valley approach) reveal this compound's transition states:

a. Bending Phase:

Initial deformation of this compound's skeleton triggers bond cleavage, followed by SH bond formation. Energy barriers correlate with framework rigidity rather than H-acceptor capacity .

b. Rate Constants:

Using modified Arrhenius parameters from combustion studies:

For this compound's decomposition:

| Parameter | Value | Units |

|---|---|---|

| A | 1.2 × 10⁻¹⁰ | cm³·mol⁻¹·s⁻¹ |

| E/R | 1.8 × 10³ | K |

| T Range | 500–1000 | K |

Comparison with Similar Compounds

Comparison with Similar Compounds

Post-Modified CoTAPP-Based COFs

This compound-PATA-COF, synthesized from this compound and PATA (1,3,5-tris(4-aminophenyl)triazine), serves as a base framework. Post-modification strategies like reduction (to NH-COF) and ionization (to N+-COF) significantly enhance its catalytic performance:

The N+-NH-COF achieves the highest TOF due to synergistic effects of reduced linkages and ionic skeletons, demonstrating a 138% activity increase over the base COF.

This compound-Containing Copolymers

This compound/OPD (ortho-phenylene diamine) copolymers exhibit superior electrocatalytic activity for sulfite oxidation compared to individual monomers. While OPD alone is inactive, the copolymer’s thin, stable film on glassy carbon electrodes achieves a 3.5-fold higher current density than this compound alone, attributed to enhanced electron delocalization and interfacial charge transfer .

This compound vs. Non-Porphyrin Catalysts

In oxygen reduction/evolution reactions (ORR/OER), this compound PATA COF outperforms non-porphyrin COFs lacking redox-active units. For example:

- RHE), exceeding non-redox COFs by ~150 mV.

- OER: It requires an overpotential of 420 mV (vs. 500+ mV for non-porphyrin COFs) .

The porphyrin core’s ability to stabilize oxygen intermediates and facilitate multi-electron transfers is critical to this advantage.

Research Findings and Data Tables

Table 1: Catalytic Performance of this compound-Based COFs in CO2RR

| COF Type | TOF (h⁻¹) | Selectivity for CO (%) | Reference |

|---|---|---|---|

| This compound-PATA-COF | 4,166 | 92 | |

| N+-NH-COF | 9,923 | 98 |

Table 2: Electrocatalytic Activity of this compound/OPD Copolymer

| Material | Current Density (mA/cm²) | Onset Potential (V) | Reference |

|---|---|---|---|

| This compound monomer | 1.2 | 0.65 | |

| This compound/OPD copolymer | 4.3 | 0.52 |

Preparation Methods

Procedure

-

Template Layer Deposition :

-

NTCDA Reaction :

-

This compound Attachment :

-

Characterization :

Advantages

-

Thermal Stability : this compound-NA (naphthalene anhydride) derivatives exhibit decomposition temperatures up to 550°C.

-

Catalytic Activity : Enhanced for oxidation reactions (e.g., xanthene to xanthone).

Post-Functionalization of Covalent Organic Frameworks (COFs)

This compound is integrated into COFs for tailored catalytic properties, as demonstrated in this compound-PATA-COF.

Procedure

-

Base COF Synthesis :

-

Multilevel Modifications :

-

Electrochemical Performance :

Key Findings

-

Enhanced Kinetics : Post-functionalization reduces overpotential for CO₂ reduction.

-

Stability : Retains Co-N coordination after modifications, confirmed via XPS.

Comparison of Preparation Methods

Critical Parameters and Challenges

-

Metal-to-Ligand Ratio :

-

Solvent Choice :

-

Purity Control :

Recent Advances and Applications

-

Oxygen Reduction Reaction (ORR) : this compound-Azo@G-py hybrids achieve thermodynamic limiting potentials of 0.97 V, surpassing Pt/C benchmarks.

-

Hydrogenation Catalysis : this compound derivatives show high selectivity (99%) for o-chloronitrobenzene to o-chloroaniline.

Characterization Techniques

Q & A

Basic Research Questions

Q. How should experimental designs be structured to evaluate Cotapp’s reliability in cognitive assessment?

- Methodological Answer :

- Use a test-retest design with controlled intervals (e.g., 2–4 weeks) to assess temporal stability .

- Include diverse demographic cohorts (age, education level, cognitive baseline) to evaluate generalizability .

- Employ blinded raters to minimize bias in scoring and ensure inter-rater reliability metrics (e.g., Cohen’s κ) are calculated .

- Example Table :

| Variable | Test-Retest Interval | Sample Size | Statistical Metric |

|---|---|---|---|

| Memory Recall | 14 days | N=150 | ICC = 0.75 |

| Attention Span | 21 days | N=150 | ICC = 0.68 |

Q. What validation frameworks are appropriate for assessing this compound’s construct validity in neuropsychological contexts?

- Methodological Answer :

- Compare this compound’s outputs with gold-standard neuropsychological tests (e.g., WAIS, Trail Making Test) using convergent validity analyses .

- Apply factor analysis to confirm that this compound’s subtests align with theoretical cognitive domains (e.g., executive function, memory) .

- Address discrepancies by incorporating clinical expert panels to review task relevance and scoring criteria .

Q. Which statistical approaches address low internal consistency in this compound’s subtests?

- Methodological Answer :

- Use Cronbach’s α or McDonald’s ω to quantify internal consistency thresholds (α ≥ 0.7 for research use) .

- For subtests with low reliability (e.g., α < 0.6), conduct item response theory (IRT) analysis to identify poorly discriminating items .

- Optimize subtest length or scoring algorithms based on psychometric re-calibration .

Advanced Research Questions

Q. How can researchers reconcile this compound’s clinical utility with its psychometric limitations reported by COTAN?

- Methodological Answer :

- Conduct mixed-methods studies to triangulate quantitative scores with qualitative clinician feedback .

- Perform sensitivity analyses to identify clinical scenarios where this compound’s results remain actionable despite lower reliability (e.g., screening vs. diagnosis) .

- Propose revisions to COTAN’s evaluation matrix to better reflect real-world neuropsychological practice (e.g., prioritizing ecological validity) .

Q. What methodologies resolve discrepancies between this compound’s longitudinal data and cross-sectional studies?

- Methodological Answer :

- Apply multilevel modeling to account for within-subject variability over time .

- Use latent growth curve analysis to distinguish measurement error from true cognitive change .

- Integrate biomarker data (e.g., fMRI, EEG) to validate this compound’s sensitivity to neurocognitive trajectories .

Q. How can this compound’s construct validity be improved for underrepresented populations (e.g., non-Western cohorts)?

- Methodological Answer :

- Implement cross-cultural adaptation protocols :

Translate and back-translate tasks with input from local linguists .

Validate tasks using cognitive interviewing to ensure cultural relevance .

- Use differential item functioning (DIF) analysis to detect bias in task performance across subgroups .

Data Contradiction and Synthesis

Q. How should researchers analyze conflicting findings between this compound’s clinical efficacy and its COTAN ratings?

- Methodological Answer :

- Conduct a systematic review of peer-reviewed studies and COTAN reports to map evidence gaps .

- Apply weighted evidence synthesis (e.g., GRADE criteria) to prioritize high-quality clinical trials over isolated psychometric evaluations .

- Example contradiction resolution framework:

| Source of Evidence | Strength | Limitation |

|---|---|---|

| COTAN Psychometric Report | High rigor | Limited clinical context |

| Longitudinal Clinical Trial | Ecological validity | Small sample size |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.